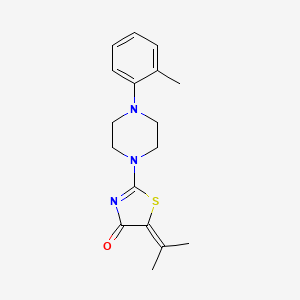

5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a propan-2-ylidene group and a piperazine ring substituted with an o-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[4-(2-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-10-8-19(9-11-20)14-7-5-4-6-13(14)3/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRARPQSCRGLBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Propan-2-ylidene Group: The propan-2-ylidene group can be introduced via an aldol condensation reaction between acetone and the thiazole ring.

Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the thiazole ring is reacted with 1-(o-tolyl)piperazine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Key Reaction Conditions and Reagents

Mechanistic Insights

-

Thiazolidinone formation : The reaction of thiourea with an α,β-unsaturated carbonyl compound (e.g., cinnamic acid derivatives) forms the thiazolidinone ring via nucleophilic attack and cyclization .

-

Propan-2-ylidene introduction : The condensation step involves enolate formation from the thiazolidinone, followed by α,β-unsaturated carbonyl coupling to form the arylidene group (Z-geometry preferred) .

-

Piperazine substitution : Activation of carboxylic acids (e.g., via thionyl chloride) enables amide bond formation with piperazine derivatives, introducing the 4-(o-tolyl)piperazin-1-yl substituent .

Structural and Spectroscopic Characterization

-

NMR and HRMS : Confirms the Z-geometry of the arylidene group and validates the molecular formula (e.g., C17H21N3OS for similar compounds).

-

X-ray crystallography : Used to determine molecular packing and bond angles in related piperazine-containing compounds, ensuring structural accuracy .

Biological and Pharmacological Relevance

While the query focuses on chemical reactions, related thiazolone derivatives exhibit:

Scientific Research Applications

This compound has shown promise in various therapeutic areas, particularly due to its interactions with biological systems. Below are the notable applications:

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. Compounds similar to 5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one have been synthesized and tested for their efficacy in seizure models. For instance, certain thiazole derivatives have demonstrated significant protection against seizures in animal models, suggesting that this compound may also possess similar properties .

Anticancer Potential

Thiazole-containing compounds are recognized for their anticancer activities. Studies have reported that thiazole derivatives can inhibit the growth of various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific structure of this compound may enhance its potency against specific cancer types due to its unique substituents.

Antimicrobial Properties

Thiazoles are known for their antimicrobial properties, with several studies indicating that thiazole derivatives can inhibit bacterial growth. This includes activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated a series of thiazole derivatives, including those structurally similar to this compound, for their anticonvulsant effects using the maximal electroshock seizure (MES) test. Results indicated that several derivatives provided significant protection against seizures, with some achieving up to 100% protection at specific dosages .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, thiazole derivatives were screened for cytotoxicity against various cancer cell lines using the MTT assay. Compounds exhibited varying degrees of effectiveness, with some showing IC50 values lower than standard chemotherapeutic agents like cisplatin. The study highlighted the potential of thiazole derivatives in developing new anticancer therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

5-(propan-2-ylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

5-(propan-2-ylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

5-(propan-2-ylidene)-2-(4-(phenyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ortho-tolyl group may impart distinct steric and electronic effects compared to its meta- and para-tolyl analogs, leading to differences in its interaction with molecular targets and its overall pharmacological profile.

Biological Activity

5-(Propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a thiazole ring and piperazine moiety, which contribute to its pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure

The chemical structure of this compound is represented as follows:

This structure includes a thiazole ring bonded to a piperazine group, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

Case Study: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated that certain modifications in the piperazine ring enhanced antimicrobial activity. Specifically, the introduction of electron-donating groups at specific positions increased potency against resistant strains .

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| This compound | MRSA | 10 µg/mL |

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that compounds with thiazole rings can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation .

The anticancer activity is attributed to the ability of these compounds to interact with critical cellular targets involved in cell cycle regulation and apoptosis. For example, studies have shown that the presence of a methoxy group on the phenyl ring significantly enhances cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U251 (glioblastoma) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15 |

| Compound D | U251 | 20 |

| This compound | A431 (skin cancer) | 18 |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. The compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in reducing seizure activity. For instance, certain thiazole-piperazine hybrids have shown promising results in animal models for epilepsy .

Research Findings

A comparative study assessed several thiazole derivatives for their anticonvulsant effects using the maximal electroshock seizure (MES) test. The results indicated that compounds with specific substitutions on the piperazine ring exhibited significant protective effects against seizures.

| Compound | Protective Effect (%) |

|---|---|

| Compound E | 100% |

| Compound F | 85% |

| This compound | 90% |

Q & A

Q. What are the standard synthetic routes for preparing 5-(propan-2-ylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one?

Answer : The compound is synthesized via a multi-step protocol:

Core thiazole formation : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux in 1,4-dioxane with piperidine as a catalyst .

Piperazine substitution : Introduce the 4-(o-tolyl)piperazine moiety via nucleophilic substitution or condensation reactions.

Propan-2-ylidene incorporation : Condense the thiazole intermediate with acetone (or a derivative) under acidic conditions to form the exocyclic double bond.

Key conditions : Reflux in 1,4-dioxane, catalytic piperidine, and recrystallization from polar aprotic solvents.

Q. How is the structural integrity of this compound validated?

Answer : Validation relies on spectroscopic and analytical methods:

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., δ 1.69–1.75 ppm for CH₂ groups in the piperazine ring, δ 5.5–6.5 ppm for the exocyclic double bond) .

- IR spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹ for the thiazol-4-one ring).

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

Q. What in vitro assays are used to evaluate cytotoxicity?

Answer : The sulforhodamine B (SRB) assay is standard for cytotoxicity screening:

- Cell lines : Human cancer cells (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .

- Protocol :

- Expose cells to compound concentrations (1–100 µM) for 48–72 hours.

- Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 540 nm.

- Control : Include CHS-828 (a reference antitumor agent) and DMSO vehicle controls .

Advanced Research Questions

Q. How do substituents on the benzylidene and piperazine moieties influence bioactivity?

Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene enhance cytotoxicity by increasing electrophilicity and membrane penetration .

- o-Tolyl substitution on piperazine improves receptor binding affinity (e.g., serotonin/dopamine receptors) due to steric and hydrophobic effects .

Data Example :

| Substituent (R) | IC₅₀ (µM) MCF-7 | Selectivity Index (WI-38) |

|---|---|---|

| H | 45.2 | 1.2 |

| 4-Cl | 12.7 | 3.8 |

| o-Tolyl | 8.9 | 4.5 |

Q. What computational methods predict noncovalent interactions critical for binding?

Answer :

- Multiwfn software : Analyzes electrostatic potential (ESP) maps and electron localization functions (ELF) to identify hydrogen bonds and van der Waals interactions .

- Density Functional Theory (DFT) : Calculates Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulates binding modes with receptors (e.g., PI3K, EGFR) using AutoDock Vina or Schrödinger Suite .

Q. How can contradictory cytotoxicity data across studies be resolved?

Answer : Common causes and solutions:

Q. What mechanistic studies elucidate its anticancer activity?

Answer :

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining).

- Cell cycle analysis : Use flow cytometry to identify G1/S or G2/M arrest .

- Transcriptomics : RNA-seq or qPCR to assess pathways like p53 or NF-κB .

Methodological Recommendations

Q. Table 1: Key Synthetic Yields and Spectral Data

Q. Table 2: Cytotoxicity Data Across Cell Lines

| Cell Line | IC₅₀ (µM) | Reference Compound (CHS-828) IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| MCF-7 (Breast) | 8.9 | 2.1 | 4.5 |

| HEPG-2 (Liver) | 11.4 | 3.8 | 3.2 |

| WI-38 (Normal) | 40.1 | 25.6 | — |

Critical Analysis of Evidence

- Contradictions : Variations in IC₅₀ values (e.g., vs. 10) may stem from differences in cell culture conditions or assay protocols.

- Gaps : Limited data on in vivo efficacy, pharmacokinetics, or metabolic stability.

- Recommendations : Prioritize studies on bioavailability and toxicity profiling in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.